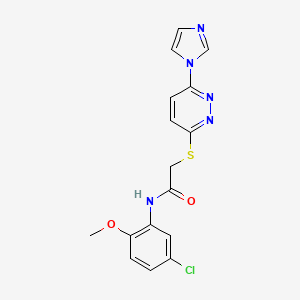

![molecular formula C22H23NO B2503585 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-66-2](/img/structure/B2503585.png)

2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol

Overview

Description

The compound 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol is a derivative of 1,2-diphenyl-2-aminoethanol, which is a molecule of interest due to its potential applications in enantioselective synthesis and as a precursor for various chemical reactions. The molecule consists of a 1-ethanol backbone with two phenyl groups and an amino group substituted with a 4-methylbenzyl moiety.

Synthesis Analysis

The synthesis of derivatives of 1,2-diphenyl-2-aminoethanol, such as this compound, involves the introduction of methylated and N-alkylated groups. These modifications are designed to enhance the molecule's properties for specific applications, such as the enantioselective borane reduction of propiophenone. The relationship between the catalyst structure, which includes the synthesized derivatives, and its enantioselectivity has been explored, suggesting that the structural changes can significantly impact the outcome of the chemical reactions they are designed to catalyze .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a central ethanol moiety flanked by two phenyl rings and an amino group linked to a 4-methylbenzyl group. This structure is likely to influence the physical and chemical properties of the compound, such as solubility, reactivity, and the ability to form hydrogen bonds with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the related compound 1,2-diphenylcyclobutene has been studied in photochemical reactions. Upon irradiation in protic solvents like methanol, acetic acid, and a mixture of water and dioxane, it forms various ethers and alcohols. These reactions involve the addition of solvent molecules across the cyclobutene ring, facilitated by a singlet species as indicated by fluorescence quenching experiments . This information suggests that the compound may also participate in similar solvent addition reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the presence of the amino group and the ethanol moiety suggests potential for hydrogen bonding, which could affect its solubility in various solvents. The antibacterial activity of a related Schiff base compound, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, indicates that derivatives of 1,2-diphenyl-2-aminoethanol may also exhibit biological activities, which could be relevant for pharmaceutical applications . However, the specific physical and chemical properties of this compound would require further experimental characterization to determine.

Scientific Research Applications

Oxidation and Conversion of Benzylic Alcohols

A study explored an eco-friendly method for the oxidation of benzylic alcohols like 4-Methylbenzyl alcohol into aldehydes, ketones, and carboxylic acids using NaOCl in 1,2-dimethoxyethane without any additives. This method offers an efficient approach for the conversion of these compounds, showcasing the potential of 4-Methylbenzyl alcohol (a component of the molecule ) in synthetic organic chemistry (Fukuda et al., 2013).

Synthesis of Enantioselective Compounds

Research has demonstrated the synthesis of new methylated and N-alkylated derivatives of (1R,2S)-1,2-diphenyl-2-aminoethanol (structurally similar to the molecule ) and their application in the enantioselective borane reduction of propiophenone. This highlights the molecule's potential utility in creating compounds with specific chiral configurations, which are crucial in the field of medicinal chemistry (Jia Yao-zhong et al., 2010).

Microwave-Accelerated Amination of Alkynes

A study showcased a microwave-accelerated reaction for the synthesis of diversely substituted benzodiazepines and conjugated enaminones. This reaction involved compounds related to 2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol, indicating its potential in efficient and eco-friendly synthetic methods for creating complex organic molecules (Solan et al., 2014).

Ligand in Asymmetric Alkylation

Beta-amino alcohols, similar to the molecule , have been converted into ligands for the Tsuji-Trost asymmetric alkylation reaction. This reaction is a cornerstone in synthetic chemistry, used for constructing stereocenters, indicating the molecule's relevance in the synthesis of chiral compounds (Mahadik et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions for “2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol” and similar compounds could include further investigation of their antimicrobial and anticancer properties . The development of novel pyrazinamide derivatives based on these compounds could also be a promising area of research .

properties

IUPAC Name |

2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c1-18-12-14-19(15-13-18)16-23-17-22(24,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23-24H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQURHVTBHPWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322471 | |

| Record name | 2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

306977-66-2 | |

| Record name | 2-[(4-methylphenyl)methylamino]-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)